N~1~-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE
Overview
Description
N~1~-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE is a synthetic organic compound that features both adamantyl and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Xanthene Derivative Synthesis: The xanthene moiety can be synthesized through a condensation reaction involving resorcinol and phthalic anhydride.
Amide Bond Formation: The final step involves coupling the adamantyl intermediate with the xanthene derivative through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-ADAMANTYL)-2-(9H-FLUOREN-9-YL)ACETAMIDE: Similar structure but with a fluorene moiety instead of xanthene.
N~1~-(2-ADAMANTYL)-2-(9H-CARBAZOL-9-YL)ACETAMIDE: Contains a carbazole group instead of xanthene.
Uniqueness
N~1~-(2-ADAMANTYL)-2-(9H-XANTHEN-9-YL)ACETAMIDE is unique due to the combination of the adamantyl and xanthene groups, which confer distinct chemical and physical properties. This uniqueness may translate to specific advantages in its applications, such as enhanced stability or specific binding interactions.
Properties
IUPAC Name |
N-(2-adamantyl)-2-(9H-xanthen-9-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c27-24(26-25-17-10-15-9-16(12-17)13-18(25)11-15)14-21-19-5-1-3-7-22(19)28-23-8-4-2-6-20(21)23/h1-8,15-18,21,25H,9-14H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITIGTWKIWUYDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CC4C5=CC=CC=C5OC6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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